molecular formula C26H29N5O B6563970 2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946338-81-4

2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6563970
CAS No.: 946338-81-4
M. Wt: 427.5 g/mol
InChI Key: YRVILSGZYMIVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine features a pyrimidine core substituted at positions 2, 4, and 5. The 2-position contains a piperazine group linked to a biphenyl-4-carbonyl moiety, the 4-position is a methyl group, and the 6-position is a pyrrolidin-1-yl substituent. This structure is designed to optimize interactions with biological targets, likely involving kinase or receptor binding due to the piperazine and aromatic components .

Properties

IUPAC Name

[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O/c1-20-19-24(29-13-5-6-14-29)28-26(27-20)31-17-15-30(16-18-31)25(32)23-11-9-22(10-12-23)21-7-3-2-4-8-21/h2-4,7-12,19H,5-6,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVILSGZYMIVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

Pyrimidine vs. Thienopyrimidine Derivatives

  • Target Compound : Pyrimidine core.
  • Analog (): Thieno[2,3-d]pyrimidine core (sulfur-containing fused ring).

Piperazine Substituents

Biphenyl-4-carbonyl vs. Sulfonyl/Aryl Groups

  • Target Compound : Biphenyl-4-carbonyl group introduces high lipophilicity and extended aromatic interactions.
  • 2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (): Sulfonyl groups enhance solubility but may reduce membrane permeability .

3-Chlorophenyl Methanone Derivative ()

Position 6 Substitutions

Pyrrolidin-1-yl vs. Piperidin-1-yl/Morpholino

  • Target Compound : Pyrrolidin-1-yl (5-membered ring) offers moderate basicity and conformational flexibility.
  • Analog () : Piperidin-1-yl (6-membered ring) increases basicity (pKa ~11 vs. pyrrolidine’s ~8), influencing solubility and ionizability under physiological conditions .
  • GDC-0941 (): Morpholino group at position 4 enhances metabolic stability and kinase selectivity (PI3K IC50 = 3 nM) .

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity

  • Target Compound : Predicted to bind P2Y12 receptors or kinases due to structural similarity to ’s PET tracers. However, biphenyl may confer higher lipophilicity, risking off-target effects .
  • GDC-0941 (): Demonstrates potent PI3K inhibition (IC50 = 3–75 nM across isoforms) due to morpholino and sulfonyl groups .

Solubility and Bioavailability

  • Target Compound : High logP (~4.5 estimated) due to biphenyl; may require formulation optimization for oral bioavailability.
  • Analog () : Sulfonyl group reduces logP (~3.2), improving aqueous solubility but requiring active transport for absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.